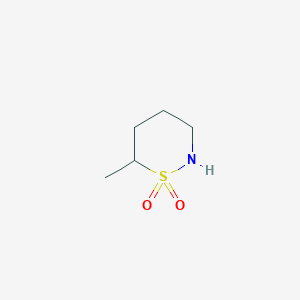

6-Methyl-1lambda6,2-thiazinane-1,1-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Methyl-1lambda6,2-thiazinane-1,1-dione is a chemical compound with the CAS Number: 623581-88-4 . It has a molecular weight of 149.21 and is typically stored at room temperature . The compound is usually in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 6-methyl-1,2-thiazinane 1,1-dioxide . The InChI code for this compound is 1S/C5H11NO2S/c1-5-3-2-4-6-9(5,7)8/h5-6H,2-4H2,1H3 .Physical And Chemical Properties Analysis

The compound is a powder and is typically stored at room temperature .Applications De Recherche Scientifique

Synthesis of Thiazolidin-4-Ones and Thiazinan-4-Ones

Research by Gautam and Chaudhary (2014) explored the synthesis of new thiazolidin-4-ones and 1,3-thiazinan-4-ones. These compounds were derived from thiosemicarbazone derivatives of 6,7-dihydro-1H-indazol-4(5H)-ones. The synthesis involved cyclocondensation with haloacids in the presence of N,N'-dicyclohexylcarbodiimide, showcasing a potential application of similar chemical structures in creating new compounds (Gautam & Chaudhary, 2014).

Synthesis of Oxazepane-Dione Derivatives

In 2022, AL-Hiti and Abdalgabar synthesized new derivatives of 3-(2-(6-oxo-1,3-thiazinan-3-yl)-R)-1,3-oxazepane-4,7-dione. This synthesis involved Schiff's bases reactions and heterocyclic rings of 1,3-oxazepane-4,7-dione. The study provided a pathway for synthesizing complex molecules with potential applications in various chemical research fields (AL-Hiti & Abdalgabar, 2022).

Chemical Reactivity and Drug Potential

Hassan et al. (2020) reviewed the chemistry of thiazinanes, emphasizing their significance in drug development. They highlighted derivatives like 1,1-dioxido-1,2-thiazinan-1,6-naphthyridine with anti-HIV activity and other compounds with analgesic, antibiotic, and anticoagulant properties. This research underscores the therapeutic potential of thiazinane derivatives in treating various diseases (Hassan et al., 2020).

Novel Tricycles Synthesis

Li et al. (2007) developed novel tricycles based on 4H-benzo[1,4]thiazin-3-one and 1,1-dioxo-1,4-dihydro-2H-1lambda6-benzo[1,4]thiazin-3-one. These tricycles incorporated privileged structures into one skeleton, highlighting the synthetic versatility and potential applications in material science or pharmaceuticals (Li et al., 2007).

Toughening Polylactide

Jing and Hillmyer (2008) synthesized a bifunctional monomer from L-lactide to toughen polylactide. Their work involved creating high molecular weight and high Tg polymers, showing the application of thiazinane derivatives in enhancing material properties (Jing & Hillmyer, 2008).

Synthesis of Chiral Allylic Ureas

Sabala et al. (2010) discovered a novel rearrangement between oxazolidinethiones and acyl halides to produce N-substituted thiazolidinediones and 1,3-thiazinane-2,4-diones. These compounds were utilized in synthesizing chiral allylic ureas and α-methyl-β-amino acids, indicating potential applications in asymmetric synthesis (Sabala et al., 2010).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, and H335 . The precautionary statements associated with the compound are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

6-methylthiazinane 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S/c1-5-3-2-4-6-9(5,7)8/h5-6H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNZCUJARGIHWDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCNS1(=O)=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-1lambda6,2-thiazinane-1,1-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-bromobenzoate](/img/structure/B2799247.png)

![N-(4-fluorophenyl)-4-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2799250.png)

![(2S,7R)-4-(4-chlorophenyl)-5,9-dioxa-3-azatetracyclo[8.8.0.0^{2,7}.0^{13,18}]octadeca-1(10),11,13(18),14,16-pentaene](/img/structure/B2799255.png)

![(3-Bromophenyl)(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2799267.png)